molecular formula C15H10N2O3S B5190641 2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile

2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile

Cat. No.: B5190641
M. Wt: 298.3 g/mol
InChI Key: LEYQQPHFXUNJEV-UHFFFAOYSA-N
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Description

2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring system fused with a benzonitrile group. The presence of multiple functional groups within its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile typically involves the reaction of benzothiazole derivatives with benzonitrile under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the benzothiazole and benzonitrile, resulting in the formation of the desired compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to consistent and high-quality production. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and industrial processes.

Properties

IUPAC Name

2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-9-11-5-1-2-6-12(11)10-17-15(18)13-7-3-4-8-14(13)21(17,19)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYQQPHFXUNJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327570
Record name 2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

786718-73-8
Record name 2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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